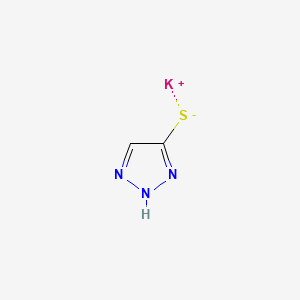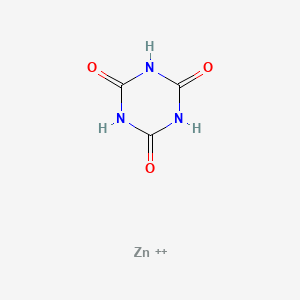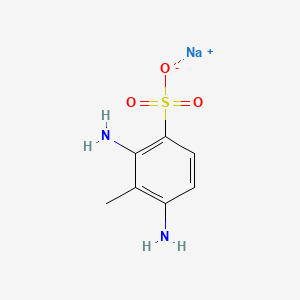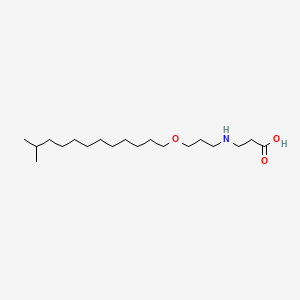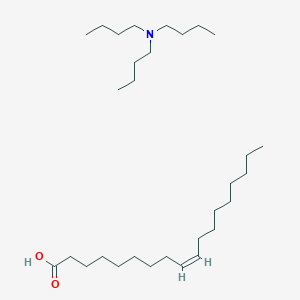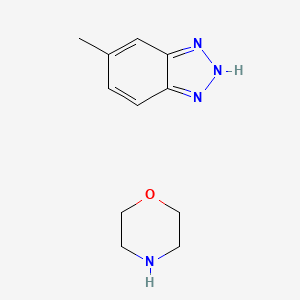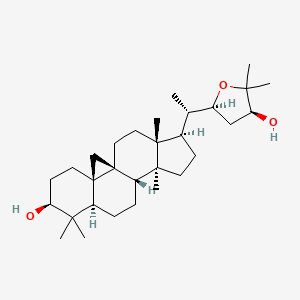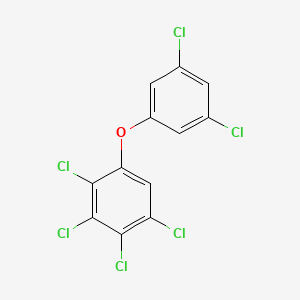
2,3,3',4,5,5'-Hexachlorodiphenyl ether
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3,3’,4,5,5’-Hexachlorodiphenyl ether is a chemical compound with the molecular formula C12H4Cl6O. It is a type of polychlorinated diphenyl ether, which consists of two benzene rings connected by an oxygen atom and substituted with chlorine atoms. This compound is known for its stability and persistence in the environment.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,3’,4,5,5’-Hexachlorodiphenyl ether typically involves the chlorination of diphenyl ether. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride (FeCl3) under controlled conditions. The reaction is usually conducted at elevated temperatures to ensure complete chlorination.
Industrial Production Methods
Industrial production of 2,3,3’,4,5,5’-Hexachlorodiphenyl ether follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2,3,3’,4,5,5’-Hexachlorodiphenyl ether can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form chlorinated quinones.
Reduction: Reduction reactions can lead to the formation of less chlorinated diphenyl ethers.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can be used under basic conditions.
Major Products Formed
Oxidation: Chlorinated quinones.
Reduction: Less chlorinated diphenyl ethers.
Substitution: Diphenyl ethers with substituted functional groups.
Applications De Recherche Scientifique
2,3,3’,4,5,5’-Hexachlorodiphenyl ether has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of polychlorinated diphenyl ethers in various chemical reactions.
Biology: Investigated for its effects on biological systems, including its potential toxicity and bioaccumulation.
Medicine: Studied for its potential use in developing new pharmaceuticals or as a reference compound in toxicological studies.
Industry: Used in the production of flame retardants and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 2,3,3’,4,5,5’-Hexachlorodiphenyl ether involves its interaction with cellular components. It can bind to proteins and enzymes, disrupting their normal function. The compound can also interfere with cellular signaling pathways, leading to toxic effects. Its persistence in the environment and bioaccumulation in living organisms make it a compound of concern in environmental toxicology.
Comparaison Avec Des Composés Similaires
2,3,3’,4,5,5’-Hexachlorodiphenyl ether can be compared with other polychlorinated diphenyl ethers, such as:
2,2’,3,4,4’,5’-Hexachlorodiphenyl ether: Similar structure but different chlorine substitution pattern.
2,2’,3,3’,4,5’-Hexachlorodiphenyl ether: Another isomer with a different arrangement of chlorine atoms.
2,2’,4,4’,5,5’-Hexachlorodiphenyl ether: Differently substituted isomer with unique properties.
The uniqueness of 2,3,3’,4,5,5’-Hexachlorodiphenyl ether lies in its specific chlorine substitution pattern, which influences its chemical reactivity, environmental persistence, and biological effects.
Propriétés
Numéro CAS |
159553-72-7 |
|---|---|
Formule moléculaire |
C12H4Cl6O |
Poids moléculaire |
376.9 g/mol |
Nom IUPAC |
1,2,3,4-tetrachloro-5-(3,5-dichlorophenoxy)benzene |
InChI |
InChI=1S/C12H4Cl6O/c13-5-1-6(14)3-7(2-5)19-9-4-8(15)10(16)12(18)11(9)17/h1-4H |
Clé InChI |
CIJJWEVJIHTJNE-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C=C1Cl)Cl)OC2=CC(=C(C(=C2Cl)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



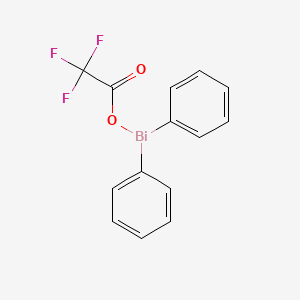
![Acetoxy[2-[(2-aminoethyl)amino]propoxy]dibutyltin](/img/structure/B12666300.png)
![11λ6-thia-1,8,10,12-tetrazatetracyclo[8.3.1.18,12.02,7]pentadeca-2,4,6-triene 11,11-dioxide](/img/structure/B12666308.png)

